Benzo[d]thiazol-6-yl(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
Description
Benzo[d]thiazol-6-yl(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a heterocyclic compound featuring a benzothiazole core linked via a methanone group to a piperidine ring substituted with a 2-methylpyrimidin-4-yloxy moiety. Benzothiazole derivatives are well-documented for their diverse pharmacological activities, including anticancer, antimicrobial, and kinase-inhibitory properties .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-12-19-7-6-17(21-12)24-14-3-2-8-22(10-14)18(23)13-4-5-15-16(9-13)25-11-20-15/h4-7,9,11,14H,2-3,8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKQRAKBGIVWRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Benzo[d]thiazol-6-yl(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone involves multiple steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions typically involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Benzo[d]thiazol-6-yl(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Benzo[d]thiazol-6-yl(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-6-yl(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . Additionally, the compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .
Comparison with Similar Compounds
Key Comparisons :
The 3,3-difluorocyclobutyl and 4,4-difluoropiperidinyl groups in patent compounds introduce fluorine atoms, which typically improve metabolic stability and lipophilicity compared to the non-fluorinated pyrimidinyloxy group in the target compound .
Pharmacophore Variations :
- The 2-methylpyrimidin-4-yloxy substituent in the target compound may act as a hydrogen bond acceptor, similar to the role of fluorine in the patent compounds. However, fluorine’s electronegativity could enhance binding affinity in certain enzymatic pockets .
- The piperidine scaffold is conserved across all compounds, suggesting shared targeting of proteins with hydrophobic binding pockets (e.g., kinases).
Quinolone-Benzothiazole Hybrid ()
The compound 1-Cyclopropyl-7-(4-(3-((2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazol-6-yl)amino)-3-oxopropyl)piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (2c) features:
- A benzothiazole moiety linked to a piperazine ring.
- A fluoroquinolone core, indicative of antibacterial activity (e.g., DNA gyrase inhibition).
Key Comparisons :
Biological Targets: Compound 2c likely targets bacterial DNA gyrase due to its quinolone scaffold, whereas the target compound’s pyrimidine-benzothiazole structure suggests non-antibacterial applications (e.g., kinase inhibition) .
In contrast, the target compound’s 2-methylpyrimidinyloxy group offers hydrogen-bonding capability without significant steric hindrance .
Physicochemical and Pharmacokinetic Properties (Inferred)
| Property | Target Compound | Patent Compound (Difluorocyclobutyl) | Quinolone Hybrid (2c) |
|---|---|---|---|
| Molecular Weight | ~375 g/mol (estimated) | ~450 g/mol | ~750 g/mol |
| LogP | ~2.5 (moderate lipophilicity) | ~3.2 (higher due to fluorine) | ~1.8 (polar quinolone core) |
| Hydrogen Bond Acceptors | 6 | 7–8 | 10+ |
| Likely Solubility | Moderate (aqueous) | Low (fluorinated groups) | Low (high molecular weight) |
Inferences :
- The target compound balances moderate lipophilicity and solubility, favoring oral bioavailability.
- Fluorinated patent compounds may exhibit prolonged half-lives but poorer solubility.
- The quinolone hybrid’s high molecular weight and polarity could limit bioavailability .
Therapeutic Potential
- Target Compound : Suitable for central nervous system (CNS) targets due to moderate LogP and lack of charged groups.
- Patent Compounds : Fluorination enhances blood-brain barrier penetration, making them candidates for neurodegenerative disease targets .
- Compound 2c: Potential broad-spectrum antibiotic, though resistance risks associated with quinolones may limit utility .
Biological Activity
Benzo[d]thiazol-6-yl(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a complex organic compound recognized for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Overview of Biological Activity
Benzo[d]thiazole derivatives, including the compound , have been documented to exhibit various biological properties such as:
- Antitumor Activity : Similar compounds have shown potent cytotoxic effects against multiple human cancer cell lines, suggesting a potential role in cancer therapy.
- Anti-inflammatory Properties : The compound has been implicated in the inhibition of specific enzymes and pathways involved in inflammatory responses, making it a candidate for anti-inflammatory drug development.
- Antimicrobial Effects : Research indicates that this compound possesses antimicrobial and antifungal activities, which could be leveraged for developing new antibiotics.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : Similar compounds have demonstrated the ability to interact with DNA, potentially leading to cytotoxic effects in cancer cells.
- Topoisomerase Inhibition : The compound may inhibit topoisomerase I, an enzyme critical for DNA replication and transcription, thereby disrupting cancer cell proliferation.
- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in inflammatory pathways, which contributes to its anti-inflammatory properties.
Case Studies
Several studies have investigated the biological activity of related benzothiazole derivatives:
- Cytotoxicity Studies : A study reported that derivatives similar to this compound exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF7, with IC50 values ranging from 5 to 20 µM.
- Anti-inflammatory Effects : In vivo models have shown that these compounds can reduce inflammation markers significantly when compared to control groups. For instance, a derivative was tested in a carrageenan-induced paw edema model and demonstrated a reduction of edema by approximately 50% at a dose of 10 mg/kg.
- Antimicrobial Activity : A recent study evaluated the antibacterial properties against Gram-positive and Gram-negative bacteria, revealing that some derivatives inhibited bacterial growth with minimum inhibitory concentrations (MICs) as low as 32 µg/mL .
Comparative Analysis
To better understand the efficacy of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Biological Activity | IC50 Values (µM) | Target |
|---|---|---|---|
| Compound A | Antitumor | 10 | Topoisomerase I |
| Compound B | Anti-inflammatory | 15 | COX Inhibition |
| Benzo[d]thiazol Compound | Antimicrobial | 5 - 20 | Bacterial Cell Wall Synthesis |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing Benzo[d]thiazol-6-yl(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone, and how can reaction conditions be optimized?
- Answer : The compound’s synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:
- Step 1 : Formation of the piperidinyl intermediate via alkylation or Mitsunobu reaction, using reagents like POCl₃ or DMF for activating pyrimidinyl oxygen .
- Step 2 : Coupling the benzo[d]thiazole core with the piperidine intermediate via acylation, using bases (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF, THF) to enhance reactivity .
- Optimization : Adjusting reaction temperature (60–80°C) and solvent polarity (e.g., DCM vs. DMF) can improve yields. Catalysts like Pd-based reagents may aid coupling efficiency .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
- Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the piperidinyl and pyrimidinyl groups .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- Elemental Analysis : Validates purity (e.g., C, H, N, S content within ±0.4% of theoretical values) .
- HPLC : Assesses purity (>95% by peak area at 254 nm) .
Advanced Research Questions
Q. What methodologies are used to analyze conflicting biological activity data for benzothiazole-piperidine derivatives?
- Answer : Contradictions in bioactivity (e.g., antitumor vs. antiviral) may arise from assay conditions or structural analogs. Mitigation strategies include:
- Dose-Response Studies : Establish IC₅₀ values across multiple cell lines .
- Target-Specific Assays : Use enzyme inhibition assays (e.g., kinase profiling) to isolate mechanisms .
- Structural Modifications : Compare analogs (e.g., replacing 2-methylpyrimidine with morpholine) to identify critical pharmacophores .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific therapeutic targets?
- Answer : SAR strategies involve:
- Core Modifications : Replacing the benzo[d]thiazole with indole or triazole to enhance binding affinity .
- Substituent Analysis : Varying the pyrimidinyl group (e.g., 2-methyl vs. 4-fluoro) to improve metabolic stability .
- Computational Modeling : Docking studies to predict interactions with targets like kinases or GPCRs .
Q. What experimental approaches are used to determine the metabolic stability and toxicity profile of this compound?
- Answer : Key methods include:
- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and CYP450 inhibition .
- In Silico ADMET Prediction : Tools like SwissADME to forecast solubility (LogP) and hepatotoxicity .
- In Vivo Toxicity Screening : Acute toxicity studies in rodents (LD₅₀ determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
